molecular formula C12H15N3O5 B2549316 N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-84-8

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2549316
CAS No.: 899978-84-8
M. Wt: 281.268
InChI Key: ZPTQIXBFVGJGSN-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound characterized by the presence of both hydroxypropyl and methyl-nitrophenyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-hydroxypropylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes derived from the hydroxypropyl group.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide
  • N1-(2-hydroxypropyl)-N2-(2-methyl-3-nitrophenyl)oxalamide

Uniqueness

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the specific positioning of the hydroxypropyl and methyl-nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-7-3-4-9(15(19)20)5-10(7)14-12(18)11(17)13-6-8(2)16/h3-5,8,16H,6H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTQIXBFVGJGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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